

# Application Notes and Protocols for Intranasal Delivery of AZD8848 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for the treatment of allergic rhinitis and asthma. Its mechanism of action involves the localized activation of TLR7 in the nasal and respiratory mucosa, leading to an upregulation of Th1 immune responses and a downregulation of the Th2 responses that drive allergic inflammation. As an antedrug, AZD8848 is rapidly metabolized into a significantly less active form upon entering systemic circulation, minimizing the risk of systemic side effects.[1] Preclinical studies in various animal models have demonstrated the efficacy of intranasal AZD8848 in providing sustained protection against allergen-induced inflammation.[1]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the intranasal administration of **AZD8848** in rodent models of allergic airway disease.

## **Mechanism of Action: TLR7 Signaling Pathway**

Intranasal administration of **AZD8848** initiates a signaling cascade through the activation of TLR7, which is primarily expressed on plasmacytoid dendritic cells and other immune cells in the respiratory tract. This activation leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). Subsequently, a signaling complex is formed involving interleukin-1 receptor-associated kinases (IRAK-1 and IRAK-4) and TNF receptor-



associated factor 6 (TRAF6). This cascade culminates in the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), a master regulator of Type I interferon (IFN) production. The resulting increase in Type I IFNs helps to modulate the immune response, shifting it from a pro-allergic Th2 phenotype towards a Th1 phenotype, thereby reducing allergic inflammation.



Click to download full resolution via product page

Figure 1: Simplified TLR7 signaling pathway activated by AZD8848.

# **Quantitative Preclinical Efficacy Data**

The following tables summarize the key quantitative efficacy data from preclinical studies of intranasally administered **AZD8848** in rodent models of allergic rhinitis and asthma.

Table 1: Efficacy of Intranasal **AZD8848** in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Rhinitis

| Dose (mg/kg) | Inhibition of Nasal<br>Resistance Increase (%) | Inhibition of Eosinophil<br>Influx in Nasal Lavage (%) |
|--------------|------------------------------------------------|--------------------------------------------------------|
| 0.01         | 39%                                            | >70%                                                   |
| 0.1          | 55%                                            | >70%                                                   |
| 1.0          | 68%                                            | >70%                                                   |



Data from a study where ovalbumin-sensitized guinea pigs were treated intranasally 48 and 2 hours before an intranasal ovalbumin challenge.[2]

Table 2: Efficacy of Weekly Intranasal AZD8848 in an Ovalbumin-Sensitized Guinea Pig Model

| Dose (mg/kg) | Reduction in Nasal Lavage Eosinophilia (%) |
|--------------|--------------------------------------------|
| 1.0          | 50%                                        |

Data from a study with weekly intranasal administration of **AZD8848** for 8 weeks in ovalbuminsensitized guinea pigs.[2]

Table 3: Efficacy of Intranasal AZD8848 in a Brown Norway Rat Ovalbumin Challenge Model

| Treatment     | Endpoint                       | Outcome                                              |
|---------------|--------------------------------|------------------------------------------------------|
| Single Dose   | Inhibition of BAL Eosinophilia | Significant and dose-<br>dependent                   |
| Single Dose   | Inhibition of BAL IL-13        | Significant and dose-<br>dependent                   |
| Weekly Dosing | Sustained Efficacy             | Effects lasted for 4 weeks after cessation of dosing |

BAL: Bronchoalveolar Lavage. Data from a study in an ovalbumin challenge model in Brown Norway rats.[2]

## **Pharmacokinetics**

**AZD8848** is designed as an antedrug with a very short plasma half-life to minimize systemic exposure.

Table 4: Pharmacokinetic Parameters of AZD8848 in Rats



| Parameter                                                        | Value               |
|------------------------------------------------------------------|---------------------|
| In vitro plasma half-life                                        | <0.3 minutes        |
| Highest detected plasma concentration (0.3 mg/kg, intratracheal) | 2 nM (at 5 minutes) |

Data from pharmacokinetic studies in rats.[2]

## **Experimental Protocols**

# Protocol 1: Ovalbumin (OVA) Sensitization and Challenge in a Murine Model of Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen.

#### Materials:

- Ovalbumin (OVA), Grade V
- Alum adjuvant (e.g., Imject™ Alum)
- Sterile Phosphate-Buffered Saline (PBS)
- AZD8848 solution (in a suitable vehicle, e.g., sterile saline)
- Anesthesia (e.g., isoflurane)
- Micropipettes and sterile tips
- · Animal handling and restraint equipment

#### Experimental Workflow:





Click to download full resolution via product page

**Figure 2:** Experimental workflow for OVA-sensitization and challenge.

#### Procedure:

- Sensitization (Day 0):
  - $\circ~$  Prepare the sensitization solution by emulsifying 10-20  $\mu g$  of OVA in 100-200  $\mu L$  of alum adjuvant.
  - Administer the OVA/alum emulsion via intraperitoneal (i.p.) injection to each mouse.
- Booster (Day 14):
  - Administer a booster i.p. injection of 10-20 μg of OVA in alum adjuvant.
- Intranasal OVA Challenge (Days 21-27):
  - Prepare a 1% (w/v) OVA solution in sterile PBS.
  - Lightly anesthetize the mice.
  - Administer 20-50 μL of the OVA solution intranasally (10-25 μL per nostril).



- Repeat the intranasal challenge daily for 7 consecutive days.
- Intranasal AZD8848 Administration:
  - Prophylactic Dosing: Administer intranasal AZD8848 at the desired dose prior to each OVA challenge.
  - Therapeutic Dosing: Begin intranasal AZD8848 administration after the sensitization phase or during the challenge phase.
- Endpoint Analysis (Day 28):
  - 24 hours after the final OVA challenge, perform endpoint analyses, which may include:
    - Measurement of airway hyperresponsiveness (AHR).
    - Collection of bronchoalveolar lavage fluid (BALF) for cell counting (e.g., eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
    - Histological analysis of lung tissue for inflammation and mucus production.

### **Protocol 2: Intranasal Administration in Rodents**

This protocol provides a general guideline for the intranasal administration of **AZD8848** solution to mice or rats.

#### Procedure:

- Animal Restraint:
  - Anesthetized: Anesthetize the animal using isoflurane. Place the animal in a supine position with the head tilted back slightly.
  - Awake: For trained animals, use a proper restraint method that immobilizes the head to ensure accurate dosing and prevent injury.
- Dosing:
  - Using a calibrated micropipette, draw up the desired volume of AZD8848 solution.



- $\circ$  For mice, a total volume of 20-50  $\mu L$  is typically used. For rats, larger volumes may be tolerated.
- Carefully dispense half of the total volume as a single drop onto the opening of one nostril, allowing the animal to inhale the droplet.
- Wait for the animal to inhale the droplet completely before administering the remaining volume to the other nostril.
- Alternate nostrils if multiple doses are required in a single session.
- Post-Administration Monitoring:
  - Monitor the animal for any signs of respiratory distress or adverse reactions immediately following administration.
  - Allow anesthetized animals to recover fully on a warming pad.

## **Formulation**

For preclinical studies, **AZD8848** can be formulated in a simple, sterile, buffered saline solution. Given its nature as a metabolically labile ester, the stability of the formulation should be considered, and fresh solutions should be prepared regularly. The clinical formulation of **AZD8848** used a buffered sterile saline solution, which serves as a good starting point for preclinical formulations.

## Conclusion

The intranasal delivery of **AZD8848** presents a promising therapeutic strategy for allergic airway diseases. The preclinical data strongly support its efficacy in reducing key markers of allergic inflammation with minimal systemic exposure. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of this novel TLR7 agonist in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study -PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Delivery of AZD8848 in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666242#intranasal-delivery-of-azd8848-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com